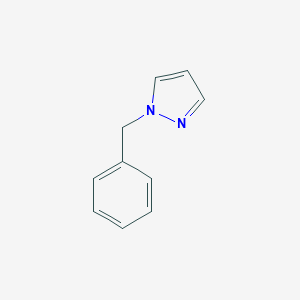

1-benzyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-2-5-10(6-3-1)9-12-8-4-7-11-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQAJYLKBCWJBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393512 | |

| Record name | 1-benzyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10199-67-4 | |

| Record name | 1-benzyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-benzyl-1H-pyrazole: Structure, Properties, Synthesis, and Applications

Abstract: 1-benzyl-1H-pyrazole is a key heterocyclic compound featuring a pyrazole ring N-substituted with a benzyl group. This structural motif is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide range of biologically active agents.[1][2][3][4][5] This guide provides an in-depth analysis of its chemical structure, physicochemical properties, spectroscopic signature, validated synthesis protocols, and its significant role in drug discovery, particularly as a building block for kinase inhibitors.[6]

Chemical Structure and Physicochemical Properties

This compound belongs to the azole family of aromatic heterocyclic compounds.[4] The core is a five-membered pyrazole ring with two adjacent nitrogen atoms, with the benzyl group attached to one of the nitrogen atoms.

IUPAC Name: this compound[7] CAS Number: 10199-67-4[7] Molecular Formula: C₁₀H₁₀N₂[7] SMILES: C1=CC=C(C=C1)CN2C=CC=N2[8]

The benzyl group's introduction to the pyrazole ring significantly influences the molecule's steric and electronic properties, which can be strategically manipulated to modulate its interaction with biological targets.[9]

Physicochemical and Spectroscopic Data Summary

The properties of this compound are well-documented, providing a clear fingerprint for its identification and characterization.

| Property | Value | Source |

| Molecular Weight | 158.20 g/mol | [7] |

| Appearance | White crystals | [10] |

| Melting Point | 114-122 °C | [10] |

| ¹H NMR (CDCl₃) | δ 7.53 (s, 1H), 7.42-7.33 (m, 4H), 7.28-7.22 (m, 2H), 5.29 (s, 2H) | [11] |

| ¹³C NMR (CDCl₃) | δ 139.0, 138.3, 128.8, 128.3, 127.9, 127.5, 122.1, 109.9, 69.9 | [12] |

| Hazards | Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [7] |

Note: NMR chemical shifts can vary slightly depending on the solvent and instrument frequency.

Expert Interpretation of Spectroscopic Data:

-

¹H NMR: The spectrum is characteristic. The singlet at ~5.29 ppm integrating to 2H is the most unambiguous signal, corresponding to the benzylic methylene (-CH₂-) protons. The aromatic region (7.22-7.53 ppm) shows a complex multiplet for the phenyl protons and distinct signals for the pyrazole ring protons, confirming the structure.[11]

-

¹³C NMR: The carbon spectrum corroborates the structure, with the benzylic carbon signal appearing around 70 ppm. The aromatic carbons of both the pyrazole and benzene rings resonate in the typical downfield region of ~110-140 ppm.[12]

Synthesis of this compound

The most prevalent and efficient method for synthesizing this compound is the direct N-alkylation of pyrazole.[9][13] This reaction is a classic example of nucleophilic substitution, where the pyrazole anion acts as a nucleophile, attacking an electrophilic benzyl halide.

Causality Behind Experimental Choices:

-

Base Selection: A moderately strong base like sodium hydride (NaH) or potassium hydroxide (KOH) is required to deprotonate the pyrazole ring, generating the nucleophilic pyrazolide anion.[9][13] The choice of base is critical; stronger bases can lead to side reactions, while weaker bases may result in incomplete reaction.

-

Solvent: Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile are ideal.[9] They effectively solvate the cation of the base (e.g., Na⁺) without interfering with the nucleophilicity of the pyrazolide anion.

-

Electrophile: Benzyl bromide or benzyl chloride are common benzylating agents. Benzyl bromide is generally more reactive than benzyl chloride, which can be advantageous for achieving higher yields or shorter reaction times.[13]

Validated Step-by-Step Synthesis Protocol

This protocol describes the N-alkylation of pyrazole using benzyl bromide and sodium hydride.[9]

Materials:

-

Pyrazole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Benzyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrazole (1.0 equivalent).

-

Deprotonation: Dissolve the pyrazole in anhydrous DMF. Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, indicating the complete formation of the sodium pyrazolide salt.

-

Alkylation: Add benzyl bromide (1.05 equivalents) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Synthesis Workflow Diagram

Caption: N-alkylation of pyrazole via SN2 mechanism.

Applications in Drug Discovery

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, unrelated biological targets.[2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][14]

A significant application of this scaffold is in the development of kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Case Study: RIP1 Kinase Inhibitors for Necroptosis

Receptor-Interacting Protein 1 (RIP1) kinase is a key regulator of necroptosis, a form of programmed cell death implicated in inflammatory diseases.[6] Researchers have successfully designed and synthesized derivatives of this compound as potent RIP1 kinase inhibitors.[6]

In one study, structure-activity relationship (SAR) analysis of a series of this compound derivatives led to the discovery of compound 4b , which exhibited a high binding affinity for RIP1 kinase (Kd = 0.078 µM) and effectively inhibited necroptosis in cellular assays (EC₅₀ = 0.160 µM).[6] This compound also showed therapeutic potential in a mouse model of pancreatitis, a disease associated with necrosis.[6]

Logical Pathway for Kinase Inhibitor Development

The development of kinase inhibitors based on the this compound scaffold follows a logical, iterative process common in drug discovery.

Caption: Drug discovery workflow using the this compound scaffold.

Conclusion

This compound is more than a simple chemical entity; it is a powerful and adaptable platform for the construction of complex, biologically active molecules. Its straightforward synthesis, combined with the rich possibilities for chemical modification, ensures its continued relevance in modern drug discovery. For researchers in medicinal chemistry, a thorough understanding of this scaffold's properties and reactivity is fundamental to designing the next generation of targeted therapeutics.

References

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Vertex AI Search.

- synthesis of n-alkylpyrazoles by phase transfer catalysis. ResearchGate.

- Spectroscopic Analysis for Structural Confirmation of 1-benzyl-4-bromo-1H-pyrazole: A Comparative Guide. Benchchem.

- This compound | C10H10N2 | CID 3546441. PubChem.

- Design, Synthesis, and Biological Evaluation of this compound Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed.

- This compound-4-carbaldehyde | C11H10N2O | CID 6484676. PubChem.

- Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.

- This compound-4-carboxylic acid | C11H10N2O2 | CID 6483876. PubChem.

- This compound-4-boronic acid | C10H11BN2O2 | CID 3352881. PubChem.

- Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. RSIS International.

- REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses.

- Styrylpyrazoles: Properties, Synthesis and Transformations. PMC - NIH.

- Copies of 1H, 13C, 19F NMR spectra. The Royal Society of Chemistry.

- Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. PMC - NIH.

- Supporting Information. The Royal Society of Chemistry.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.

- N-alkylation method of pyrazole. Google Patents.

- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.

- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar.

- Naturally occurring bioactive compounds containing the pyrazole scaffold. ResearchGate.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.

- 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119). Human Metabolome Database.

- Current status of pyrazole and its biological activities. PMC - PubMed Central.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate.

- The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH.

- A one-step synthesis of pyrazolone. ResearchGate.

- Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. ResearchGate.

- 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. ResearchGate.

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. nbinno.com [nbinno.com]

- 6. Design, Synthesis, and Biological Evaluation of this compound Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C10H10N2 | CID 3546441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound-4-carbaldehyde | C11H10N2O | CID 6484676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 1-benzyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-benzyl-1H-pyrazole is a pivotal heterocyclic scaffold in medicinal chemistry and materials science. Its unique structural features, combining the aromaticity of both pyrazole and benzene rings with a flexible benzylic linker, impart a distinct set of physicochemical properties that are crucial for its application in drug design and synthesis. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering insights into its molecular structure, stability, and spectroscopic signature. It is intended to serve as a foundational resource for researchers leveraging this versatile molecule in the development of novel therapeutics and functional materials.

Introduction: The Significance of the this compound Scaffold

The this compound core is classified as a "privileged scaffold" in medicinal chemistry, a testament to its recurring presence in a multitude of biologically active compounds.[1] The pyrazole moiety can act as a bioisostere for other functional groups, enhancing binding affinity to biological targets, while the benzyl group provides a handle for modulating lipophilicity and steric interactions, thereby fine-tuning pharmacokinetic and pharmacodynamic profiles.[1] This unique combination has led to the exploration of this compound derivatives as potent inhibitors of various enzymes, including kinases, making them valuable templates in the quest for new treatments for diseases such as cancer and inflammatory disorders.[1][2] A thorough understanding of the fundamental physicochemical properties of the parent molecule is therefore paramount for the rational design and synthesis of next-generation bioactive agents.

Molecular and Physicochemical Properties

The structural and electronic attributes of this compound dictate its behavior in chemical and biological systems. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀N₂ | [3] |

| Molecular Weight | 158.20 g/mol | [3] |

| CAS Number | 10199-67-4 | [3] |

| IUPAC Name | 1-benzylpyrazole | [4] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 255-257 °C (at 750 Torr) | [3] |

| 287.765 °C (at 760 mmHg) | [5] | |

| Density | 1.041 g/cm³ | [5] |

| Refractive Index | 1.579 | [5] |

| Predicted pKa | 2.01 ± 0.10 | [5] |

| LogP | 1.93140 | [5] |

Solubility Profile

While comprehensive experimental data on the solubility of this compound in a wide range of solvents is not extensively published, its structural features suggest the following qualitative solubility profile:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (MeCN), as well as in chlorinated solvents like dichloromethane (DCM) and chloroform (CHCl₃).

-

Moderate Solubility: Expected in alcohols such as methanol (MeOH) and ethanol (EtOH), and in aromatic hydrocarbons like toluene.

-

Low Solubility: Expected in non-polar aliphatic hydrocarbons such as hexane.

-

Insoluble: Expected in water.

This predicted profile is based on the principle of "like dissolves like," where the aromatic and heterocyclic nature of the molecule favors interaction with polarizable and polar aprotic solvents.

Stability Considerations

The this compound scaffold is generally considered to be chemically robust. However, its stability can be influenced by several factors:

-

Thermal Stability: The high boiling point of this compound suggests good thermal stability under neutral conditions.

-

pH Stability: The pyrazole ring is weakly basic, with a predicted pKa of 2.01.[5] It is therefore expected to be stable under neutral and moderately basic conditions. In strongly acidic media, protonation of the pyrazole nitrogen may occur, potentially rendering the molecule more susceptible to hydrolytic degradation, although specific data is lacking.

-

Oxidative Stability: The benzylic C-H bonds are susceptible to oxidation under strong oxidizing conditions, which could lead to the formation of the corresponding benzoylpyrazole.

Synthesis and Functionalization

The synthesis of this compound is most commonly achieved through two primary routes, the choice of which often depends on the availability of starting materials and the desired substitution pattern.

Synthetic Pathways

-

N-Alkylation of Pyrazole: This direct approach involves the reaction of pyrazole with a benzyl halide (e.g., benzyl bromide) in the presence of a base. This method is efficient but can sometimes lead to a mixture of N1 and N2-benzylated isomers, necessitating careful control of reaction conditions to ensure regioselectivity.[5]

-

Cyclocondensation: A classic and versatile method involves the condensation of a 1,3-dicarbonyl compound with benzylhydrazine.[10][11] This pathway allows for the introduction of substituents on the pyrazole ring by starting with appropriately substituted dicarbonyl compounds.

Sources

- 1. How To [chem.rochester.edu]

- 2. researchrepository.wvu.edu [researchrepository.wvu.edu]

- 3. researchgate.net [researchgate.net]

- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 11. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 1-benzyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-benzyl-1H-pyrazole is a key heterocyclic scaffold in the landscape of medicinal chemistry and drug discovery. Its structural motif, featuring a pyrazole ring N-substituted with a benzyl group, serves as a versatile building block for the synthesis of a diverse array of biologically active molecules. The pyrazole core is recognized as a privileged structure, capable of engaging in various biological interactions, while the benzyl moiety offers a tunable element for modulating physicochemical properties such as lipophilicity and steric bulk. This guide provides an in-depth analysis of the spectroscopic techniques pivotal for the structural elucidation and characterization of this compound, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding the spectroscopic signature of this foundational molecule is paramount for researchers engaged in the synthesis and development of novel pyrazole-based therapeutic agents.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Blueprint

NMR spectroscopy is the cornerstone for the unambiguous structural determination of this compound in solution. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the pyrazole ring, the benzylic methylene bridge, and the phenyl group.

Expected ¹H NMR Data (in CDCl₃):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 (pyrazole) | ~7.5 - 7.6 | d | ~1.5 - 2.0 |

| H-5 (pyrazole) | ~7.4 - 7.5 | d | ~2.0 - 2.5 |

| H-4 (pyrazole) | ~6.2 - 6.3 | t | ~2.0 |

| CH₂ (benzylic) | ~5.3 - 5.4 | s | - |

| Ar-H (phenyl) | ~7.2 - 7.4 | m | - |

Note: The precise chemical shifts can vary depending on the solvent and the concentration of the sample. The data presented is based on typical values observed for N-benzyl pyrazole derivatives.[2]

Interpretation:

-

Pyrazole Protons: The protons on the pyrazole ring (H-3, H-4, and H-5) typically resonate in the aromatic region of the spectrum. H-3 and H-5 appear as doublets due to coupling with H-4, while H-4 appears as a triplet due to coupling with both H-3 and H-5. The downfield shift of H-3 and H-5 compared to H-4 is attributed to the deshielding effect of the adjacent nitrogen atoms.

-

Benzylic Protons: The two protons of the methylene bridge (CH₂) appear as a sharp singlet, as they are chemically equivalent and lack adjacent protons to couple with. This signal is a key identifier for the benzyl substituent.

-

Phenyl Protons: The five protons of the phenyl ring typically appear as a complex multiplet in the aromatic region, reflecting the various electronic environments and coupling interactions.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in this compound.

Expected ¹³C NMR Data (in CDCl₃):

| Carbon | Chemical Shift (δ, ppm) |

| C-3 (pyrazole) | ~139 - 140 |

| C-5 (pyrazole) | ~129 - 130 |

| C-4 (pyrazole) | ~105 - 106 |

| CH₂ (benzylic) | ~55 - 56 |

| C-ipso (phenyl) | ~136 - 137 |

| C-ortho (phenyl) | ~127 - 128 |

| C-meta (phenyl) | ~128 - 129 |

| C-para (phenyl) | ~128 - 129 |

Note: These are predicted chemical shifts based on data from substituted this compound derivatives.[2]

Interpretation:

-

Pyrazole Carbons: The carbon atoms of the pyrazole ring exhibit distinct chemical shifts. C-3 and C-5 are typically found further downfield compared to C-4 due to the influence of the nitrogen atoms.

-

Benzylic Carbon: The benzylic methylene carbon (CH₂) resonates in the aliphatic region, typically around 55-56 ppm.

-

Phenyl Carbons: The six carbons of the phenyl ring will show four distinct signals in the aromatic region, corresponding to the ipso, ortho, meta, and para positions.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically used.

-

Data Processing: Process the acquired free induction decay (FID) using appropriate software to obtain the frequency-domain spectrum. This involves Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 3000 | C-H stretch | Aromatic (pyrazole and phenyl) |

| ~2950 - 2850 | C-H stretch | Aliphatic (benzylic CH₂) |

| ~1600, ~1495, ~1450 | C=C stretch | Aromatic rings |

| ~1550 - 1500 | C=N stretch | Pyrazole ring |

| ~1400 - 1300 | In-plane C-H bend | Aromatic |

| ~750 - 700 and ~700 - 650 | Out-of-plane C-H bend | Monosubstituted benzene |

Note: These are characteristic vibrational frequencies for the functional groups present in the molecule.

Interpretation:

The IR spectrum will confirm the presence of both the aromatic pyrazole and phenyl rings through their characteristic C-H and C=C stretching and bending vibrations. The aliphatic C-H stretching of the benzylic methylene group will also be evident. The C=N stretching frequency is a key indicator of the pyrazole heterocycle.

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The sample is placed in the IR beam of an FT-IR spectrometer, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Background Subtraction: A background spectrum (of air or the KBr pellet without the sample) is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of this compound and its fragmentation pattern upon ionization, which aids in confirming the molecular structure.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 158.08 (corresponding to the molecular formula C₁₀H₁₀N₂)

-

Key Fragments:

-

m/z = 91: This is often the base peak and corresponds to the tropylium ion ([C₇H₇]⁺), formed by the cleavage of the C-N bond and rearrangement of the benzyl cation. This is a very characteristic fragment for benzyl-substituted compounds.

-

m/z = 77: Corresponds to the phenyl cation ([C₆H₅]⁺).

-

m/z = 67: Corresponds to the pyrazole radical cation ([C₃H₃N₂]⁺) after cleavage of the benzyl group.

-

Interpretation of Fragmentation:

The electron ionization (EI) mass spectrum of this compound is expected to show a clear molecular ion peak at m/z 158. The most prominent fragmentation pathway involves the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation which rearranges to the highly stable tropylium ion at m/z 91.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: The sample molecules are ionized, commonly using electron ionization (EI) for GC-MS, which involves bombarding the molecules with a high-energy electron beam.

-

Mass Analysis: The resulting ions (the molecular ion and its fragments) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Visualization of Key Structural and Analytical Concepts

To further elucidate the structural and analytical aspects of this compound, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Proposed mass spectrometry fragmentation of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust framework for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle, from the precise atomic connectivity revealed by NMR to the functional group identification by IR and the molecular weight and fragmentation patterns determined by MS. For researchers in drug discovery and development, a thorough understanding of these spectroscopic signatures is not merely an analytical exercise but a fundamental requirement for advancing the synthesis and exploration of novel pyrazole-based compounds with therapeutic potential.

References

- Katla, R., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. New J. Chem., 40, 7232-7239.

- Doubt, T. J. D., et al. (2020). Microwave-Assisted Synthesis of Substituted (E)-1-(2-((1-benzyl-1H-1,2,3-triazol- 4-yl)methoxy)phenyl). Indian Journal of Heterocyclic Chemistry, 30(02), 135-142.

- Barilla, D., et al. (2015). The Influence of the 1-(3-Trifluoromethyl-Benzyl)-1H-Pyrazole-4-yl Moiety on the Adenosine Receptors Affinity Profile of Pyrazolo[4,3-e][1][3][4]Triazolo[1,5-c]Pyrimidine Derivatives. PLoS ONE, 10(12), e0143504.

- Powers, J. C., & Deiters, A. (2018). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. Org. Lett., 20(24), 7938–7942.

- Wang, L., et al. (2013). Synthesis of 3,5-Disubstituted Pyrazoles via Cope-Type Hydroamination of 1,3-Dialkynes. J. Org. Chem., 78(4), 1693–1698.

- Wang, L., et al. (2012). Synthesis of 3,5-Disubstituted Isoxazoles via Cope-Type Hydroamination of 1,3-Dialkynes. Org. Lett., 14(9), 2418–2421.

Sources

An In-depth Technical Guide to the Synthesis of 1-benzyl-1H-pyrazole from Benzylhydrazine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-benzyl-1H-pyrazole, a valuable heterocyclic compound with significant applications in drug discovery and development. The document delves into the core chemical principles, offers a detailed and validated experimental protocol, and discusses the critical aspects of reaction optimization and product characterization. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents.[1][2] The prevalence of pyrazole-based drugs is attributed to the scaffold's ability to engage in various biological interactions, its metabolic stability, and the synthetic accessibility that allows for diverse functionalization.[2] Marketed drugs containing the pyrazole core demonstrate a broad spectrum of activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3]

This compound, in particular, serves as a crucial intermediate and a key pharmacophore in the development of novel therapeutics. Its derivatives have shown promise as kinase inhibitors, playing a role in the regulation of cellular processes like necroptosis, and are being investigated for the treatment of diseases such as pancreatitis.[4] The benzyl group at the N1 position often imparts favorable pharmacokinetic properties and provides a vector for further structural modifications.

This guide focuses on a robust and widely employed synthetic route to this compound: the condensation reaction between benzylhydrazine and a 1,3-dicarbonyl equivalent. This method, a variation of the classical Knorr pyrazole synthesis, offers high yields and operational simplicity.[5][6][7]

The Knorr Pyrazole Synthesis: A Mechanistic Perspective

The synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds is a classic and versatile transformation in heterocyclic chemistry.[5][8][9] The reaction proceeds through a cyclocondensation mechanism, which can be catalyzed by acid.

The key steps of the mechanism are as follows:

-

Imine Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of benzylhydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is often the rate-determining step and can be facilitated by an acid catalyst, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. Subsequent dehydration leads to the formation of a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion. This step forms a five-membered heterocyclic ring.

-

Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration to form the stable, aromatic pyrazole ring. This final step is driven by the formation of the aromatic system and is typically irreversible.

A critical aspect of this synthesis, when using unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of regioisomers. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, leading to two different pyrazole products.[6] However, in the synthesis of the parent this compound, a symmetrical 1,3-dicarbonyl equivalent is used, thus avoiding the issue of regioselectivity.

For the synthesis of the unsubstituted this compound, 1,1,3,3-tetramethoxypropane is a commonly used and commercially available precursor to malondialdehyde, the required 1,3-dicarbonyl component.[10] Under acidic conditions, the acetal groups of 1,1,3,3-tetramethoxypropane are hydrolyzed to reveal the reactive dialdehyde.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step procedure for the synthesis of this compound from benzylhydrazine. The protocol is designed to be self-validating, with clear checkpoints and characterization steps.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |

| Benzylhydrazine dihydrochloride | 197.08 | 10.0 g | 0.051 mol | 97% | Aldrich |

| 1,1,3,3-Tetramethoxypropane | 164.20 | 8.35 mL (8.25 g) | 0.050 mol | 99% | Alfa Aesar |

| Methanol (MeOH) | 32.04 | 150 mL | - | ACS Grade | EMD |

| Water (H₂O) | 18.02 | 20 mL | - | Distilled | - |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | Saturated Solution | - |

| Ethyl Acetate (EtOAc) | 88.11 | As needed | - | ACS Grade | - |

| Hexanes | - | As needed | - | ACS Grade | - |

Equipment

-

500 mL one-necked, round-bottomed flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL round-bottomed flask equipped with a magnetic stir bar, add benzylhydrazine dihydrochloride (10.0 g, 0.051 mol).

-

Dissolution: Add methanol (150 mL) and water (10 mL) to the flask. Stir the mixture at room temperature until the benzylhydrazine dihydrochloride is fully dissolved. The addition of water is crucial for the formation of the hydrazone and the final pyrazole product when starting from the hydrochloride salt.[11]

-

Reagent Addition: To the stirred solution, add 1,1,3,3-tetramethoxypropane (8.35 mL, 0.050 mol) in one portion.

-

Reaction: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 65-70 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate (100 mL). Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with two additional portions of ethyl acetate (50 mL each).

-

Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. Alternatively, for high-purity material, distillation under reduced pressure can be performed.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

¹H NMR (CDCl₃, 500 MHz) δ: 7.55 (d, J = 1.8 Hz, 1H), 7.37-7.28 (m, 5H), 7.22 (d, J = 2.3 Hz, 1H), 6.27 (t, J = 2.1 Hz, 1H), 5.31 (s, 2H).

-

¹³C NMR (CDCl₃, 125 MHz) δ: 139.7, 136.6, 129.0, 128.8, 128.1, 127.8, 105.7, 55.6.

-

Mass Spectrometry (ESI): m/z calculated for C₁₀H₁₀N₂ [M+H]⁺ 159.09, found 159.1.

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

Benzylhydrazine and its salts: These compounds are toxic and should be handled with care.[12][13] Avoid inhalation, ingestion, and skin contact.[14][15] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13]

-

1,1,3,3-Tetramethoxypropane: This is a flammable liquid.[10] Keep away from ignition sources.

-

Methanol: Methanol is flammable and toxic. Avoid breathing vapors and contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[12][13][14][15]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis of this compound from benzylhydrazine. By understanding the underlying reaction mechanism and adhering to the established protocol, researchers can reliably produce this valuable building block for applications in drug discovery and medicinal chemistry. The importance of pyrazole-containing compounds in modern therapeutics underscores the utility of robust and well-characterized synthetic methods such as the one described herein.

References

- J&K Scientific LLC. Knorr Pyrazole Synthesis.

- Name-Reaction.com. Knorr pyrazole synthesis.

- Deng, X., & Mani, N. S. (2008). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of N-monosubstituted hydrazones with nitroolefins. Organic Syntheses, 85, 179. DOI: 10.15227/orgsyn.085.0179.

- Gueiffier, A., Mavel, S., Lhassani, M., El Kaim, L., & Chodkiewicz, J. P. (2000). Synthesis and pharmacological activities of pyrazole derivatives: a review. Molecules, 5(12), 1379-1396.

- Kumar, A., & Kumar, S. (2021). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 19(35), 7543-7567. DOI:10.1039/D4OB01211A.

- YouTube. (2019). synthesis of pyrazoles.

- Capot Chemical. (n.d.). MSDS of Benzylhydrazine.

- Li, Y., Wang, Y., Zhang, J., Li, J., Wang, Q., & Zhang, Y. (2016). Design, Synthesis, and Biological Evaluation of this compound Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical biology & drug design, 87(4), 537–544.

- Paul, J. P. (2018). Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives.

- Ali, I., Wani, W. A., & Saleem, K. (2013). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Mini reviews in medicinal chemistry, 13(11), 1604–1624.

- Kumar, V., & Saini, A. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry, 4(3), 555-560.

- Organic Chemistry Portal. Pyrazole synthesis.

- Reddy, C. S., Nagaraj, A., & Jalapathi, P. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

- Kumar, A., & Kumar, S. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 8(6), 2393-2405.

- Kumar, A., & Kumar, S. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 196–203.

- Bruno, O., Brullo, C., Schenone, S., Bondavalli, F., Ranise, A., & Filippelli, W. (2022).

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Trade Science Inc, 10(1), 1-7.

- Wikipedia. 1,1,3,3-Tetramethoxypropane.

- Google Patents. (2006). US20060183948A1 - Process for producing tetraalkoxypropane and derivative thereof.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of this compound Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. name-reaction.com [name-reaction.com]

- 7. youtube.com [youtube.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. 1,1,3,3-Tetramethoxypropane - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. chemicalbook.com [chemicalbook.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. capotchem.cn [capotchem.cn]

Foreword: The Pyrazole Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to 1-Benzyl-1H-Pyrazole Derivatives as Potential Drug Candidates

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the architecture of modern pharmaceuticals.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a multitude of biological targets through various non-covalent interactions. The clinical success of pyrazole-containing drugs, such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the H2-receptor agonist Betazole, has cemented its status as a "privileged scaffold" in drug discovery.[1] This guide focuses specifically on the this compound subclass, a promising family of derivatives where the benzyl group provides a critical handle for tuning steric and electronic properties, thereby optimizing potency, selectivity, and pharmacokinetic profiles. As Senior Application Scientists, our objective is to provide a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of these compounds, offering a technical resource for researchers engaged in the development of novel therapeutics.

Synthetic Strategies for this compound Derivatives

The construction of the this compound core can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the pyrazole and benzyl rings.

Primary Synthetic Pathways

-

Knorr Pyrazole Synthesis (and variations): The most classical approach involves the cyclocondensation of a β-dicarbonyl compound (or its synthetic equivalent) with a benzylhydrazine derivative.[2] This method is robust and allows for significant diversity in the substituents at positions 3 and 5 of the pyrazole ring.

-

From Chalcones: A widely used method involves the reaction of α,β-unsaturated ketones (chalcones) with benzylhydrazine. This reaction typically proceeds through a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.[3][4]

-

1,3-Dipolar Cycloaddition: This elegant approach involves the reaction of a nitrile imine (often generated in situ from a hydrazonoyl halide) with an alkyne. This method offers excellent control over regioselectivity.[1][3]

-

From N-Substituted Hydrazones and Nitroolefins: A regioselective synthesis involves the reaction of N-benzylhydrazones with nitroolefins, providing a direct route to 1,3,5-trisubstituted pyrazoles.[5] This method is particularly useful for creating complex substitution patterns.

The following diagram illustrates a generalized synthetic workflow common in the preparation of these derivatives.

Caption: Generalized synthetic pathways to this compound derivatives.

Detailed Experimental Protocol: Synthesis via Hydrazone and Nitroolefin

This protocol is adapted from a validated procedure for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[5] It provides a reliable method for generating the target scaffold.

Step 1: Formation of the Benzylhydrazone

-

To a solution of a substituted benzaldehyde (1.25 equivalents) in methanol (approx. 0.2 M), add benzylhydrazine (1.25 equivalents) dropwise at room temperature.

-

Stir the mixture for 2-4 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting aldehyde spot disappears.

Step 2: Cyclization with Nitroolefin

-

To the reaction mixture containing the in situ generated benzylhydrazone, add the desired β-nitrostyrene derivative (1.0 equivalent) as a solid in one portion.

-

Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or ¹H NMR spectroscopy.[5] Reaction times can vary from 24 to 96 hours depending on the substrates.

-

As the reaction proceeds, the pyrazole product may begin to precipitate as a solid.

Step 3: Isolation and Purification

-

Upon completion, add water to the reaction mixture to precipitate the crude product fully.

-

Collect the solid by vacuum filtration, washing with a cold 1:1 mixture of methanol and water.

-

Suction-dry the solid. For many derivatives, this crude product is of sufficient purity.[5]

-

If further purification is required, recrystallization from a suitable solvent (e.g., boiling methanol or ethanol) or column chromatography on silica gel can be employed.

Therapeutic Potential and Biological Activities

This compound derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for multiple therapeutic areas. This versatility stems from the scaffold's ability to be tailored to fit the active sites of diverse enzymes and receptors.

Anticancer Activity

The development of pyrazole-based anticancer agents is an area of intense research.[6] These compounds have been shown to interfere with numerous pathways essential for tumor growth and survival.

Mechanisms of Action:

-

Kinase Inhibition: Many derivatives act as inhibitors of protein kinases that are critical for cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[6][7]

-

Tubulin Polymerization Inhibition: Some pyrazole compounds can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

DNA Intercalation: Certain polysubstituted pyrazoles have demonstrated the ability to bind to the minor groove of DNA, disrupting replication and transcription.[6]

Caption: Proposed mechanism of anticancer action via protein kinase inhibition.

Quantitative Data Summary: The following table summarizes the cytotoxic activity of representative pyrazole derivatives against various human cancer cell lines.

| Compound Class/Example | Target Cancer Cell Line | Reported IC₅₀ (µM) | Reference |

| Polysubstituted Pyrazole | HepG2 (Liver) | 2.0 | [6] |

| Pyrazole Carbaldehyde Deriv. | MCF7 (Breast) | 0.25 | [6] |

| Isolongifolanone-Pyrazole | MCF7 (Breast) | 5.21 | [6] |

| Selanyl-1H-pyrazole | HepG2 (Liver) | 13.85 | [6] |

| Benzimidazole-Pyrazole | MCF7, A549, HepG2 | Potent Activity | [8] |

Anti-inflammatory and Analgesic Activity

The pyrazole scaffold is famously present in non-steroidal anti-inflammatory drugs (NSAIDs).[9] Derivatives of this compound continue this legacy, showing potential as potent anti-inflammatory, analgesic, and antipyretic agents.[10]

Mechanisms of Action: The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[11] Other mechanisms include the inhibition of 15-lipoxygenase (LOX) and the suppression of pro-inflammatory mediators.[4][7] Several compounds have demonstrated strong anti-inflammatory activity in rat models, along with appreciable analgesic and antipyretic effects.[10]

Antimicrobial Activity

With the rise of antimicrobial resistance, novel therapeutic agents are urgently needed. Pyrazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[12][13]

Spectrum of Activity:

-

Bacteria: Activity has been reported against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[9][12]

-

Fungi: Certain derivatives show good inhibitory effects against fungal strains like Candida albicans.[13][14]

Mechanism of Action: One proposed target for the antimicrobial action of pyrazoles is glucosamine-6-phosphate synthase (GlcN-6-P), an enzyme essential for the biosynthesis of the bacterial cell wall.[14] Molecular docking studies have supported the potential for pyrazole derivatives to bind effectively within the active site of this enzyme.[14]

Other Emerging Therapeutic Applications

-

Necroptosis Inhibition: A number of this compound derivatives have been identified as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis (a form of programmed cell death).[15] One compound showed a strong protective effect in a mouse model of pancreatitis, highlighting its potential for treating necrosis-related diseases.[15]

-

SGLT1 Inhibition: A series of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives were found to be potent and selective inhibitors of the sodium-glucose co-transporter 1 (SGLT1).[16] As SGLT1 is crucial for glucose absorption in the gut, these inhibitors have therapeutic potential for managing postprandial hyperglycemia in diabetic patients.[16]

-

Antiviral Activity: Structure-activity relationship studies have identified phenylpyrazole derivatives as a novel class of anti-HIV agents.[17]

Structure-Activity Relationship (SAR) and Computational Design

Systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing the this compound scaffold into a viable drug candidate. Computational chemistry plays an increasingly vital role in this process, enabling the rational design of more potent and selective molecules.[18][19]

Key SAR Insights

-

Substitutions on the Benzyl Ring: The electronic and steric nature of substituents on the benzyl ring significantly impacts biological activity. For instance, in anti-HIV agents, a 3',4'-dichloro substitution on a biphenyl group attached to the pyrazole led to a six-fold increase in potency compared to the lead compound.[17] The placement of electron-donating or electron-withdrawing groups can modulate target binding and pharmacokinetic properties.[20]

-

Substitutions on the Pyrazole Ring: Altering the groups at the C3 and C5 positions is a primary strategy for tuning activity. For SGLT1 inhibitors, modifications at the C5 position of the pyrazole ring were critical for achieving high potency and selectivity.[16] For meprin inhibitors, introducing a cyclic moiety directly connected to the pyrazole core was favorable for activity.[21]

-

The N1-Benzyl Moiety: While the benzyl group is a defining feature, its orientation and interactions are crucial. In some cases, it is well-tolerated and can be explored for further modifications to improve properties like solubility or metabolic stability.[21]

The iterative process of SAR exploration is visualized below.

Caption: The iterative workflow of Structure-Activity Relationship (SAR) studies.

The Role of Computational Chemistry

-

Molecular Docking: This technique is widely used to predict the binding mode and affinity of pyrazole derivatives within the active site of a target protein (e.g., kinases, GlcN-6-P synthase).[14][18] Docking studies help rationalize observed SAR and guide the design of new analogs with improved interactions.

-

DFT Calculations: Density Functional Theory (DFT) is employed to understand the electronic properties of the molecules, such as frontier molecular orbital energies and electrostatic potential.[18][22] This information is crucial for understanding reactivity and intermolecular interactions.

-

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic view of the binding stability and conformational changes.[19]

Conclusion and Future Directions

The this compound scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as a foundation for compounds with potent and diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The synthetic accessibility of these derivatives, coupled with the rich potential for chemical modification, makes them highly attractive for future drug discovery programs.

Future research should focus on several key areas:

-

Target Selectivity: Further structural optimization is needed to enhance selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve the safety profile.

-

Pharmacokinetic Optimization: Efforts should be directed towards improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they are viable clinical candidates.

-

Exploration of New Targets: The proven versatility of the scaffold warrants its evaluation against a wider range of emerging therapeutic targets.

-

Advanced Drug Delivery: Formulating potent pyrazole derivatives into novel drug delivery systems could enhance their efficacy and reduce systemic toxicity.

By integrating modern synthetic strategies, high-throughput biological screening, and advanced computational modeling, the full therapeutic potential of this compound derivatives can be realized, paving the way for the next generation of innovative medicines.

References

- Design, Synthesis, and Biological Evaluation of this compound Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. (2016). Chemical Biology & Drug Design, 87(4), 569-74.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

- Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes. Taylor & Francis Online.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry.

- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. (2008). Organic Syntheses, 85, 179. [Link]

- Unraveling the Biological Activities of Phenyl-Hydrazinyl-Pyrazoles: A Landscape of Therapeutic Potential. Benchchem.

- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137. [Link]

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

- Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (2024). Indian Journal of Heterocyclic Chemistry, 34(04).

- 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. PubMed.

- Pyrazoles as anticancer agents: Recent advances.

- Pyrazoles and Pyrazolines as Anti-Inflamm

- Structure-activity relationship studies of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives as potent and selective sodium glucose co-transporter 1 (SGLT1) inhibitors with therapeutic activity on postprandial hyperglycemia. (2012). Bioorganic & Medicinal Chemistry, 20(22), 6598-612. [Link]

- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).

- Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. (2013). Bioorganic & Medicinal Chemistry Letters, 23(16), 4557-61. [Link]

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.

- Structures of pyrazole derivatives with anti-inflammatory activity.

- Synthesis and Antimicrobial Evaluation of Novel 1-Benzoyl Pyrazole Derivatives. (2016). Journal of Pharmaceutical Science and Bioscientific Research.

- Current status of pyrazole and its biological activities. (2015). Journal of Parallel and Distributed Computing, 5(1), 10. [Link]

- Synthesis and Antimicrobial Evaluation of Novel 1-Benzoyl Pyrazole Deriv

- 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characteriz

- Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. (2024).

- Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). Eurasian Journal of Analytical Chemistry.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(19), 6529. [Link]

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]

- Comparative Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole Analogs: A Review of Structure-Activity Rel

- Mini review on anticancer activities of Pyrazole Derivatives. (2023). International Journal of Novel Research and Development.

- Synthesis, Characterization and Antimicrobial activity of Pyrazole Deriv

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. srrjournals.com [srrjournals.com]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. meddocsonline.org [meddocsonline.org]

- 13. jpsbr.org [jpsbr.org]

- 14. tsijournals.com [tsijournals.com]

- 15. Design, Synthesis, and Biological Evaluation of this compound Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-activity relationship studies of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives as potent and selective sodium glucose co-transporter 1 (SGLT1) inhibitors with therapeutic activity on postprandial hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. eurasianjournals.com [eurasianjournals.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the In Silico Prediction of 1-Benzyl-1H-Pyrazole Bioactivity

Preamble: The Pyrazole Core in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic applications.[1][2] Its unique five-membered heterocyclic structure allows for versatile substitution, enabling fine-tuning of steric, electronic, and pharmacokinetic properties. When functionalized with a 1-benzyl group, the resulting 1-benzyl-1H-pyrazole scaffold serves as a crucial building block for molecules targeting a diverse range of biological entities, including kinases and enzymes involved in inflammatory pathways.[3][4] This guide provides a comprehensive, in-depth technical framework for predicting the bioactivity of this important class of compounds using a multi-pronged in silico approach, designed for researchers and drug development professionals.

Section 1: The In Silico Paradigm: Fail Fast, Fail Cheap

The modern drug discovery pipeline is a high-attrition process where the cost of failure escalates dramatically in later stages. Computational, or in silico, methods have become indispensable for de-risking projects by identifying promising candidates and eliminating likely failures early on.[5] This "fail fast, fail cheap" philosophy accelerates the discovery timeline by prioritizing resource-intensive experimental validation for compounds with the highest probability of success. This guide details a self-validating system of computational workflows tailored to the this compound scaffold.

Section 2: Deconstructing the this compound Scaffold

The therapeutic versatility of this compound derivatives stems from their distinct structural features:

-

The Pyrazole Ring: This aromatic heterocycle is a bioisostere for other rings and can engage in various non-covalent interactions, including hydrogen bonding (with the second nitrogen atom acting as an acceptor) and π-π stacking.[6]

-

The N1-Benzyl Group: This substituent provides a critical hydrophobic anchor and allows for extensive modification to explore the binding pocket of a target protein. Its orientation is a key determinant of activity.

-

Substitution Points (Positions 3, 4, and 5): These positions on the pyrazole ring are amenable to functionalization, enabling the modulation of potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Understanding these features is paramount for selecting appropriate computational descriptors and interpreting predictive models.

Section 3: The Multi-Pronged In Silico Workflow: A Self-Validating System

No single computational method is foolproof. A robust predictive strategy relies on the integration of multiple, orthogonal approaches. This workflow combines ligand-based and structure-based methods to build a consensus prediction, increasing confidence in the results.

Caption: A hypothetical pharmacophore model for a this compound.

Protocol: Ligand-Based Pharmacophore Generation

-

Select Active Conformers: Choose a set of structurally diverse but highly active this compound derivatives.

-

Generate Conformational Models: For each molecule, generate a set of low-energy 3D conformations.

-

Identify Common Features: Using software like Phase, Catalyst, or LigandScout, identify common chemical features (Hydrogen Bond Acceptors/Donors, Aromatic Rings, Hydrophobic centers) that are shared across the active molecules in a similar spatial arrangement. [7][8]4. Generate and Validate Model: The software will propose several pharmacophore hypotheses. The best model is typically the one that can successfully identify active molecules while rejecting inactive ones from a test database.

Target-Driven Approach: Structure-Based Methods

When a high-resolution 3D structure of the target protein is available (e.g., from the Protein Data Bank, PDB), structure-based methods can provide profound insights into the binding mechanism. [9][10]

Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when bound to a protein target. [9][10]It is a cornerstone of modern drug discovery. [9] Protocol: Molecular Docking of 1-Benzyl-1H-Pyrazoles

-

Protein Preparation:

-

Ligand Preparation:

-

Generate a low-energy 3D conformation of the this compound ligand.

-

Assign correct protonation states and partial charges.

-

-

Binding Site Definition (Grid Generation):

-

Define the docking search space. This is typically a cube centered on the known binding site (if a co-crystallized ligand is present) or a putative site identified by pocket-finding algorithms.

-

-

Docking Simulation:

-

Analysis and Validation:

-

Trustworthiness Check (Re-docking): If the PDB structure contains a co-crystallized ligand, a crucial validation step is to remove it and re-dock it. A reliable docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. [10] * Analyze the top-scoring poses for the this compound derivatives. Pay close attention to key interactions (e.g., hydrogen bonds with specific residues, hydrophobic packing of the benzyl group) that are consistent with known SAR.

-

Caption: A self-validating molecular docking workflow.

Early-Stage Safety Profiling: In Silico ADMET

A compound with excellent potency is useless if it is toxic or has poor pharmacokinetic properties. In silico ADMET models predict properties like absorption, metabolism (e.g., Cytochrome P450 inhibition), and toxicity (e.g., hERG inhibition, Ames mutagenicity). [13][14] Protocol: Rapid ADMET Profiling

-

Select Tools: Utilize freely available web servers like SwissADME and pkCSM, or commercial platforms like ADMET Predictor®. [15][16]2. Input Structures: Input the SMILES strings of the prioritized hit compounds.

-

Analyze Profile: Evaluate the predicted ADMET properties against established rules of thumb (e.g., Lipinski's Rule of Five) and toxicity flags. Compounds with predicted liabilities should be deprioritized or flagged for redesign.

Section 4: Case Study: Predicting COX-2 Inhibitory Activity

The pyrazole scaffold is central to selective COX-2 inhibitors like Celecoxib. [17][18][19]Let's apply our workflow to predict the COX-2 inhibitory activity of a hypothetical set of this compound derivatives.

Hypothetical Data Table

| Compound ID | R1-Group | R2-Group | pIC₅₀ (COX-2) | Predicted pIC₅₀ (QSAR) | Docking Score (kcal/mol) | hERG Liability (ADMET) |

| BZP-01 | -H | -SO₂NH₂ | 7.8 | 7.6 | -9.2 | Low |

| BZP-02 | -F | -SO₂NH₂ | 8.1 | 8.0 | -9.8 | Low |

| BZP-03 | -H | -COOH | 6.2 | 6.4 | -7.1 | Low |

| BZP-04 | -F | -SO₂CH₃ | 7.5 | 7.3 | -8.9 | High |

Analysis and Integration:

-

QSAR Model: A QSAR model built on known COX-2 inhibitors would likely identify the sulfonamide (-SO₂NH₂) group as a key feature for high activity, correctly predicting high pIC₅₀ values for BZP-01 and BZP-02.

-

Molecular Docking: Docking into the COX-2 active site (e.g., PDB ID: 3LN1) would show the sulfonamide group of BZP-01 and BZP-02 forming critical hydrogen bonds with residues like His90 and Arg513, while the carboxylate of BZP-03 forms less optimal interactions. [17][20]The higher docking score for BZP-02 would correlate with its higher observed activity.

-

ADMET Prediction: While BZP-04 shows decent predicted activity, the in silico ADMET model flags it for potential hERG-related cardiotoxicity, marking it as a lower-priority candidate.

-

Consensus Decision: BZP-02 emerges as the top candidate. It has the highest observed and predicted activity, a strong docking score rationalized by key interactions, and a clean predicted safety profile. It would be prioritized for experimental synthesis and testing.

Section 5: Conclusion and Future Perspectives

The in silico prediction of bioactivity is a dynamic and essential component of modern drug discovery. By integrating ligand-based and structure-based methods into a cohesive, self-validating workflow, researchers can significantly enhance the efficiency of hit identification and lead optimization for promising scaffolds like this compound. The key to success lies not in the blind application of a single algorithm, but in the thoughtful synthesis of data from multiple predictive models, grounded in a deep understanding of medicinal chemistry principles and a commitment to rigorous validation. As artificial intelligence and machine learning models continue to evolve, the accuracy and scope of these predictions will only improve, further accelerating the journey from concept to clinic.

References

- Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From Pyrazoles to Azaindoles: The Research for a New Generation of Potent Anticancer Agents. Current Topics in Medicinal Chemistry, 11(11), 1387-1406. [Link]

- Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Pyrazole and its derivatives: biological activities and applications. Química Nova, 40(7), 786-800. [Link]

- ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

- El-Sayed, M. A. A., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Drug Delivery and Therapeutics, 15(4), 1-15. [Link]

- Semantic Scholar.

- Abdel-Aziz, M., et al. (2021). Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. Molecules, 26(16), 4983. [Link]

- Hassan, M., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

- Naimi, A., & Guesmi, F. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 139. [Link]

- El-Sayed, M. A. A., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential. RSC Advances, 13(15), 10148-10166. [Link]

- Kumar, A., & Kumar, S. (2025). Pharmacophore modeling in drug design. Advanced Pharmacology, 103, 313-324. [Link]

- Tan, Z., et al. (2025). In silico methods for drug-target interaction prediction.

- Sakkal, N., et al. (2017). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Current Topics in Medicinal Chemistry, 17(18), 2023-2040. [Link]

- Patsnap. (2025). What is the role of pharmacophore in drug design?

- YouTube. (2024).

- YouTube. (2023). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. [Link]

- Li, J., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B, 12(1), 24-42. [Link]

- Slideshare. (n.d.). Pharmacophore Modelling in Drug Discovery and Development. [Link]

- Meiler Lab. (n.d.). Tutorial 3: Quantitative structure-activity/property relationship (QSAR/QSPR) modeling and analysis. [Link]

- Chavan, A. A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(25), 22699-22731. [Link]

- ADMET-AI. (n.d.).

- Hilal, M. A., et al. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. Bioorganic & Medicinal Chemistry Letters, 27(11), 2496-2501. [Link]

- BHSAI. (n.d.). Predictive ADMET Modeling. [Link]

- Institute of Molecular and Translational Medicine. (2017). Introduction to QSAR modeling based on RDKit and Python. [Link]

- AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions. [Link]

- Neovarsity. (2024).

- Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81-91. [Link]

- SciSpace. (2017). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. [Link]

- Slideshare. (n.d.). Pharmacophore modeling. [Link]

- Simulations Plus. (n.d.). ADMET Predictor®. [Link]

- Creative Biolabs. (n.d.). In Silico Target Prediction. [Link]

- ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. [Link]

- Neovarsity. (2025). Beginner's Guide to 3D-QSAR in Drug Design. [Link]

- Morena, F., et al. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. International Journal of Molecular Sciences, 25(15), 8206. [Link]

- Tanoli, Z. U. R., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 1-13. [Link]

- DrugDiscovery.NET. (2020). How to Lie With Computational Predictive Models in Drug Discovery. [Link]

- Cambridge MedChem Consulting. (2019). Predicting bioactivity. [Link]

- National Genomics Data Center. (2024). Validation guidelines for drug-target prediction methods. [Link]

- Wang, H., et al. (2016). Design, Synthesis, and Biological Evaluation of this compound Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 509-516. [Link]

- Toropov, A. A., et al. (2023). In Silico Models of Biological Activities of Peptides Using the Coefficient of Conformism of a Correlative Prediction and the Las Vegas Algorithm. International Journal of Molecular Sciences, 24(13), 11019. [Link]

- Smith, G., et al. (2024). Validation approaches for computational drug repurposing: a review.

- PQRI. (2019).

- Meddocs Publishers. (2021).

- Sharma, V., et al. (2016). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Applicable Chemistry, 5(2), 244-255. [Link]

- PubChem. (n.d.). This compound. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of this compound Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]